molecular formula C8H8Br2O B6316701 1,3-Dibromo-4-methoxy-2-methylbenzene CAS No. 688744-20-9

1,3-Dibromo-4-methoxy-2-methylbenzene

Cat. No. B6316701
CAS RN: 688744-20-9
M. Wt: 279.96 g/mol
InChI Key: LULWSBLEBVLOSN-UHFFFAOYSA-N
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Description

1,3-Dibromo-4-methoxy-2-methylbenzene is a byproduct of the chemical synthesis of epinephrine and norepinephrine . It is an epimer of 1,3-dibromo-5-hydroxy-2-methylbenzene and can be used as a specific label for tyrosine residues .


Synthesis Analysis

The synthesis of benzene derivatives with two or more substituents must take into account the effect of directing groups . The order of reactions can change the products produced .

Scientific Research Applications

Synthesis of Epinephrine and Norepinephrine Derivatives

1,3-Dibromo-4-methoxy-2-methylbenzene: is a byproduct in the chemical synthesis of vital neurotransmitters, epinephrine and norepinephrine . It can be used to study the synthetic pathways and potentially improve the yields of these important biomolecules.

Labeling of Tyrosine Residues in Proteins

This compound can serve as a specific label for tyrosine residues in protein research . By attaching to tyrosine, it aids in the study of protein structure, function, and protein-protein interactions.

Material Safety and Regulatory Compliance

The compound has been reviewed for safety in various applications, particularly in the fragrance industry, where it was recommended not to be used until further safety data is available . This highlights the importance of regulatory compliance and safety in chemical research.

Gold-Catalyzed Coupling Reactions

Related compounds, such as 1-Bromo-2,4-dimethylbenzene , have been used in gold-catalyzed coupling reactions . This suggests potential applications of 1,3-Dibromo-4-methoxy-2-methylbenzene in catalysis research, exploring new synthetic routes for organic compounds.

properties

IUPAC Name

1,3-dibromo-4-methoxy-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2O/c1-5-6(9)3-4-7(11-2)8(5)10/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LULWSBLEBVLOSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Br)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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